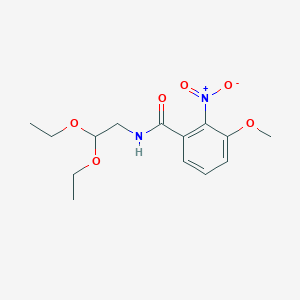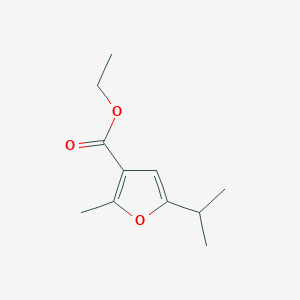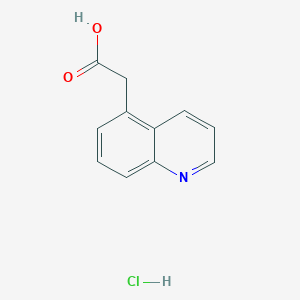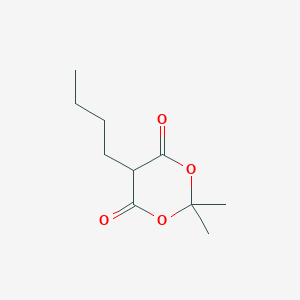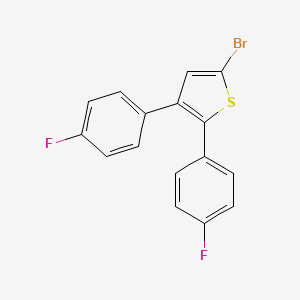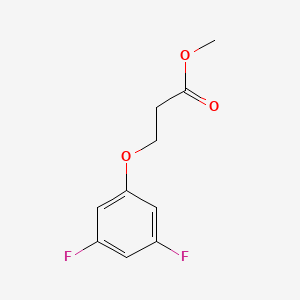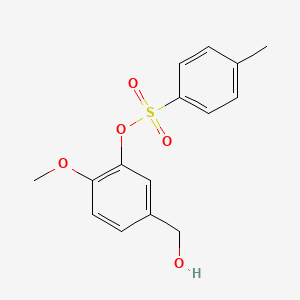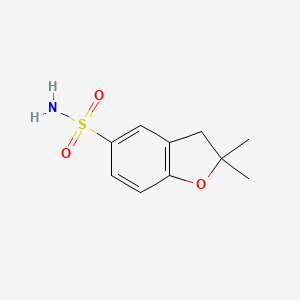![molecular formula C21H21BrN2O2 B8632516 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B8632516.png)
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine: is an organic compound with a complex structure that includes a pyridine ring substituted with a bromine atom and two 4-methoxybenzyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridin-2-amine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 6-bromopyridin-2-amine is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
N,N-bis(4-methoxybenzyl)amine: Lacks the bromine atom and pyridine ring, making it less versatile in certain reactions.
6-bromo-2-aminopyridine: Lacks the methoxybenzyl groups, which reduces its binding affinity in biological applications.
N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a bromine atom, affecting its reactivity and binding properties.
Uniqueness: 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to the combination of the bromine atom and methoxybenzyl groups, which provide a balance of reactivity and binding affinity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
Fórmula molecular |
C21H21BrN2O2 |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-18-10-6-16(7-11-18)14-24(21-5-3-4-20(22)23-21)15-17-8-12-19(26-2)13-9-17/h3-13H,14-15H2,1-2H3 |
Clave InChI |
MVZXVUYQFXJYOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Propyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8632439.png)

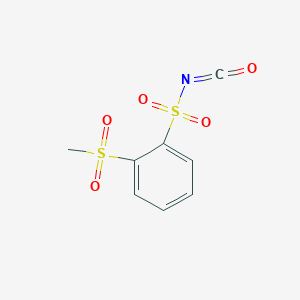
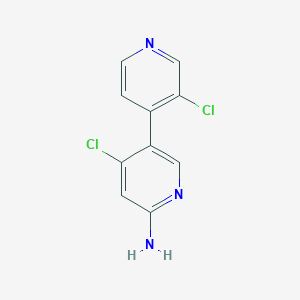
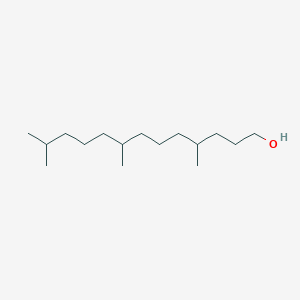
![3-(4-Amino-3-fluorophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8632484.png)
